molecular formula C7H14N2O2 B556376 Ac-val-nh2 CAS No. 37933-88-3

Ac-val-nh2

Cat. No.: B556376
CAS No.: 37933-88-3
M. Wt: 158.20 g/mol
InChI Key: WEHJKQHCMGQEEF-UHFFFAOYSA-N
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Description

Ac-val-nh2, also known as N-acetyl-L-valinamide, is a small organic molecule with the chemical formula C7H14N2O2. It is a derivative of the amino acid valine, where the amino group is acetylated, and the carboxyl group is converted to an amide. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-val-nh2 typically involves the acetylation of L-valine followed by the conversion of the carboxyl group to an amide. One common method is as follows:

    Acetylation of L-valine: L-valine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-valine.

    Amidation: The N-acetyl-L-valine is then reacted with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ac-val-nh2 can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-valine and ammonia.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: N-acetyl-L-valine and ammonia.

    Oxidation: Oxo derivatives of this compound.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Ac-val-nh2 has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: It serves as a model compound in studies of protein folding and stability.

    Pharmaceutical Research: It is used in the development of peptide-based drugs and as a reference compound in analytical studies.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ac-val-nh2 depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-alaninamide: Similar structure but derived from alanine instead of valine.

    N-acetyl-L-leucinamide: Similar structure but derived from leucine.

    N-acetyl-L-isoleucinamide: Similar structure but derived from isoleucine.

Uniqueness

Ac-val-nh2 is unique due to its specific side chain derived from valine, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

2-acetamido-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHJKQHCMGQEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958945
Record name 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37933-88-3
Record name N-Acetyl L-valinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the predominant conformations of Ac-Val-NH2 in the gas phase, and what factors influence their stability?

A1: Laser ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy revealed that Ac-Val-NH2 exists as a mixture of two main conformers in the gas phase: C7 and C5. [] These designations refer to the ring size formed by the intramolecular hydrogen bond between the N-terminal acetyl group's carbonyl oxygen and the C-terminal amide group's hydrogen.

Q2: How does the conformational behavior of this compound compare to other dipeptides, and what insights does this provide about peptide structure?

A2: The observation of both C7 and C5 conformers in Ac-Val-NH2, with a bias towards C7, aligns with the general trend observed in other capped dipeptides. [] This suggests that while side chain characteristics influence the relative stability of different conformers, the intrinsic backbone preferences and hydrogen bonding patterns play a significant role in shaping the conformational landscape of dipeptides.

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